- Preparation of substituted pyrimidine compounds as inhibitors of epidermal growth factor receptor (EGFR) kinases for treating cancer, World Intellectual Property Organization, , ,
Cas no 948570-75-0 (1-(2-methoxyethyl)-4-nitro-pyrazole)

948570-75-0 structure
Productnaam:1-(2-methoxyethyl)-4-nitro-pyrazole
CAS-nummer:948570-75-0
MF:C6H9N3O3
MW:171.153960943222
MDL:MFCD02755678
CID:829562
PubChem ID:57820554
1-(2-methoxyethyl)-4-nitro-pyrazole Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-(2-methoxyethyl)-4-nitro-1H-Pyrazole
- 1-(2-methoxyethyl)-4-nitropyrazole
- 1H-Pyrazole, 1-(2-methoxyethyl)-4-nitro-
- SGZBZPUTFUMZBQ-UHFFFAOYSA-N
- KM3319
- AK202787
- V9483
- COCCN1C=C(C=N1)[N+]([O-])=O
- 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole (ACI)
- 1-(2-methoxyethyl)-4-nitro-pyrazole
- MFCD02755678
- DS-10308
- SY236652
- DA-31361
- SCHEMBL2173500
- CS-0124091
- 948570-75-0
- DTXSID601284996
- YMB57075
- AKOS027253177
-
- MDL: MFCD02755678
- Inchi: 1S/C6H9N3O3/c1-12-3-2-8-5-6(4-7-8)9(10)11/h4-5H,2-3H2,1H3
- InChI-sleutel: SGZBZPUTFUMZBQ-UHFFFAOYSA-N
- LACHT: [O-][N+](C1=CN(CCOC)N=C1)=O
Berekende eigenschappen
- Exacte massa: 171.06439116g/mol
- Monoisotopische massa: 171.06439116g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 3
- Complexiteit: 159
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -0.2
- Topologisch pooloppervlak: 72.9
1-(2-methoxyethyl)-4-nitro-pyrazole Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TRC | B486310-100mg |
1-(2-Methoxyethyl)-4-nitro-1H-pyrazole |
948570-75-0 | 100mg |
$ 80.00 | 2022-06-07 | ||
abcr | AB422803-1 g |
1-(2-Methoxyethyl)-4-nitro-1H-pyrazole; . |
948570-75-0 | 1g |
€144.50 | 2023-04-24 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0707-10G |
1-(2-methoxyethyl)-4-nitro-pyrazole |
948570-75-0 | 95% | 10g |
¥ 1,597.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0707-100G |
1-(2-methoxyethyl)-4-nitro-pyrazole |
948570-75-0 | 95% | 100g |
¥ 9,662.00 | 2023-04-12 | |
Chemenu | CM255956-25g |
1-(2-Methoxyethyl)-4-nitro-1H-pyrazole |
948570-75-0 | 95+% | 25g |
$520 | 2021-08-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M57640-250mg |
1-(2-Methoxyethyl)-4-nitro-1h-pyrazole |
948570-75-0 | 97% | 250mg |
¥156.0 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PG382-200mg |
1-(2-methoxyethyl)-4-nitro-pyrazole |
948570-75-0 | 97% | 200mg |
131.0CNY | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PG382-5g |
1-(2-methoxyethyl)-4-nitro-pyrazole |
948570-75-0 | 97% | 5g |
822.0CNY | 2021-08-04 | |
TRC | B486310-50mg |
1-(2-Methoxyethyl)-4-nitro-1H-pyrazole |
948570-75-0 | 50mg |
$ 65.00 | 2022-06-07 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M57640-25g |
1-(2-Methoxyethyl)-4-nitro-1h-pyrazole |
948570-75-0 | 97% | 25g |
¥2414.0 | 2024-07-19 |
1-(2-methoxyethyl)-4-nitro-pyrazole Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; rt; 5 h, rt → 90 °C
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 6 h, reflux
Referentie
- Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitorsBioorganic & Medicinal Chemistry, 2019, 27(8), 1646-1657,
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Triphenylphosphine , Di-tert-butyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 4 - 16 h, rt
Referentie
- Preparation of pyrazole derivatives and compositions containing them for the treatment and prevention of diseases associated with hypermineralization, World Intellectual Property Organization, , ,
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 18 h, 60 °C
Referentie
- Preparation of hydroxyamidine derivatives useful as indoleamine 2,3-dioxygenase inhibitors, World Intellectual Property Organization, , ,
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 12 h, 80 °C
Referentie
- Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases, World Intellectual Property Organization, , ,
Productiemethode 6
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 4 h, 100 °C
Referentie
- Preparation of heterocyclic compounds as CDK kinase inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,
Productiemethode 7
Reactievoorwaarden
1.1 Solvents: Acetonitrile ; 6 h, rt → 60 °C
Referentie
- Preparation of substituted pyrrolopyrimidine compounds, compositions thereof, and their use in the treatment of triple negative breast cancer, United States, , ,
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetonitrile ; overnight, reflux
Referentie
- Preparation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as jak kinase inhibitors, World Intellectual Property Organization, , ,
Productiemethode 9
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; rt → 80 °C; 16 h, 80 °C
Referentie
- Pyrimidine derivatives as EGFR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of lung cancer, World Intellectual Property Organization, , ,
Productiemethode 10
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 12 h, reflux
Referentie
- Preparation of substituted phenylpyrimidine derivative as JAK inhibitor for treating autoimmune disease, China, , ,
Productiemethode 11
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 4 h, 80 °C
Referentie
- Preparation of pyrazolylaminopyrimidinylbenzylthiazolecarboxamide derivatives and analogs for use as Bruton's tyrosine kinase inhibitors, World Intellectual Property Organization, , ,
Productiemethode 12
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 5 h, rt → 90 °C
Referentie
- Substituted pyrimidine compounds, compositions and medicinal applications thereof, India, , ,
Productiemethode 13
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; rt → 80 °C; 16 h, 80 °C
Referentie
- Pyrimidopyrazole compounds as fourth generation EGFR inhibitors, World Intellectual Property Organization, , ,
Productiemethode 14
Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; rt; 30 min, rt
1.2 rt; 16 h, rt
1.3 Solvents: Water ; rt
1.2 rt; 16 h, rt
1.3 Solvents: Water ; rt
Referentie
- Preparation of thiazolo[5,4-d]pyrimidine derivatives as IRAK kinase inhibitors and uses thereof, World Intellectual Property Organization, , ,
Productiemethode 15
Reactievoorwaarden
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 3 h, rt
Referentie
- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,
Productiemethode 16
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 3 d, 60 °C
Referentie
- Preparation of fused pyrimidine compounds for the treatment of cancers associated with EGFR and HER2 mutations and their compositions containing them, World Intellectual Property Organization, , ,
Productiemethode 17
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, 50 °C
Referentie
- Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer, World Intellectual Property Organization, , ,
Productiemethode 18
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 18 h, reflux
Referentie
- Nitrogen-containing heteroaromatic ring derivative as tyrosine kinase inhibitor and its preparation, World Intellectual Property Organization, , ,
Productiemethode 19
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 6 h, 60 °C
Referentie
- Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking studyBioorganic Chemistry, 2020, 102,,
1-(2-methoxyethyl)-4-nitro-pyrazole Raw materials
1-(2-methoxyethyl)-4-nitro-pyrazole Preparation Products
1-(2-methoxyethyl)-4-nitro-pyrazole Gerelateerde literatuur
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:948570-75-0)1-(2-methoxyethyl)-4-nitro-pyrazole

Zuiverheid:99%/99%
Hoeveelheid:5g/25g
Prijs ($):162.0/338.0